2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol

HPLC method validation impurity profiling reversed-phase chromatography

Researchers and QC labs face retention time shifts and false peak ID when substituting this 5-hydroxy sulfide metabolite with Omeprazole Sulfide (5-OCH₃) or 5-Hydroxy Omeprazole (sulfoxide). - Solves co-elution: LogP 3.2 & 2 HBD ensure baseline separation (USP/EP methods). - Quantifies 5-O-desmethyl sulfide branch in CYP2C19 phenotyping (LC-MS/MS MRM). - ANDA-ready: ≥98% HPLC, CAS 103877-02-7, lot-specific CoA; pharmacologically inactive (H⁺,K⁺-ATPase IC₅₀ >100 µM). Shipped ambient; 2-8°C storage. Bulk quotation on request.

Molecular Formula C32H34N6O4S2
Molecular Weight 630.8 g/mol
Cat. No. B12355088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol
Molecular FormulaC32H34N6O4S2
Molecular Weight630.8 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)O.CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)O
InChIInChI=1S/2C16H17N3O2S/c2*1-9-7-17-14(10(2)15(9)21-3)8-22-16-18-12-5-4-11(20)6-13(12)19-16/h2*4-7,20H,8H2,1-3H3,(H,18,19)
InChIKeyNQVAMKMZHVAZQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol Procurement Guide: Metabolite Identity & Analytical Reference Standard Value


2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol (CAS 103877-02-7), also known as 5-O-Desmethyl Omeprazole Sulfide, is a sulfide metabolite of the proton pump inhibitor omeprazole, belonging to the substituted benzimidazole class. It carries a 5-hydroxy substituent on the benzimidazole ring, distinguishing it from the parent 5-methoxy sulfide (Omeprazole Sulfide, CAS 73590-85-9). [1] The compound is primarily utilized as an analytical reference standard for impurity profiling, metabolite identification, and pharmacokinetic studies of omeprazole and related PPIs. Its procurement is driven by its defined role as a pharmacologically inactive metabolite that serves as a critical system suitability marker in chromatographic method validation, not as a therapeutic candidate. [2]

Why Omeprazole Sulfide or 5-Hydroxy Omeprazole Cannot Replace This Specific Metabolite Standard


In-class omeprazole-related compounds cannot be interchanged for analytical or metabolic investigations because the 5-hydroxy sulfide metabolite occupies a unique position in the biotransformation pathway: it is the reduced (sulfide) form of the 5-O-desmethyl metabolic branch, distinct from both the active sulfoxide parent and the 5-methoxy sulfide precursor. [1] Substituting Omeprazole Sulfide (5-OCH₃, LogP 3.87) for the target compound (5-OH, LogP 3.2) leads to retention time shifts in reversed-phase HPLC and erroneous peak identification in impurity profiling. Similarly, using 5-Hydroxy Omeprazole (the sulfoxide counterpart) fails to represent the sulfide-specific degradation pathway, compromising mass balance and stability-indicating method validation. [2] The quantitative evidence below demonstrates that the target compound's distinct physicochemical profile—hydrogen bond donor count, logP, and melting point—creates measurable separation from its closest structural analogs, making it irreplaceable for unambiguous analytical identification.

Quantitative Evidence: Distinguishing This 5-Hydroxy Sulfide from Closest Analogs


Chromatographic Retention Time Differentiation from Omeprazole Sulfide (5-Methoxy Parent)

The 5-hydroxy to 5-methoxy substitution produces a logP decrease from 3.87 (Omeprazole Sulfide) to 3.2 (target compound, XLogP3 computed) [1], corresponding to earlier elution on C18 columns under identical isocratic conditions. The additional hydrogen bond donor (HBD count: 2 vs. 1) further enhances aqueous-phase partitioning, yielding a retention time shift typically exceeding 1.5 minutes under USP omeprazole impurity methods [2].

HPLC method validation impurity profiling reversed-phase chromatography

Melting Point Differentiation Enabling Solid-State Purity Verification

The 5-hydroxy substitution elevates the crystal lattice melting point from 122–126 °C (Omeprazole Sulfide) to 167–169 °C (target compound) [1], a difference of approximately 43–47 °C. This large melting point shift provides an orthogonal identity verification parameter, complementary to chromatographic retention, for solid-state reference standard characterization .

solid-state characterization polymorph screening reference standard certification

Pharmacological Activity Class-Level Distinction: Sulfides as Weak Acid Inhibitors Versus Sulfoxides

Sulfide derivatives of substituted benzimidazoles, as a class, are virtually without effect on H⁺,K⁺-ATPase activity (IC₅₀ > 100 μM) and show highly variable, weak inhibition of stimulated aminopyrine uptake in isolated gastric glands (IC₅₀ 9.5–170 μM), in contrast to their sulfoxide counterparts which potently inhibit ATPase (IC₅₀ 0.25–2.8 μM) [1]. While omeprazole itself (CYP2C19 IC₅₀ = 2–6 μM) and omeprazole sulfide (CYP2C19 IC₅₀ = 9.7 μM) [2] exhibit moderate CYP inhibition, the 5-hydroxy metabolite of omeprazole is characterized as an inactive metabolite with no contribution to therapeutic acid suppression [3]. The target compound, incorporating both the sulfide moiety and the 5-hydroxy group, is therefore expected to exhibit negligible H⁺,K⁺-ATPase inhibitory activity, consistent with its primary use as an analytical standard rather than a pharmacological tool.

H+/K+-ATPase inhibition gastric acid secretion omeprazole metabolite pharmacology

Unique Biotransformation Pathway Attribution: 5-O-Desmethyl Sulfide as a Defined CYP2C19 Metabolic Branch Point

Omeprazole metabolism proceeds through two major CYP450-mediated branches: CYP2C19-catalyzed 5-hydroxylation (forming 5-hydroxyomeprazole) and CYP2C19/CYP3A4-catalyzed 5-O-demethylation (forming 5-O-desmethylomeprazole), with the latter further undergoing reduction to the corresponding sulfide [1]. In vitro human liver microsomal studies show 5-O-desmethylomeprazole formation follows a two-enzyme Michaelis-Menten model (high affinity Clint ~2× low affinity), while 5-hydroxyomeprazole formation follows a single-enzyme MM model with a higher overall Clint (0.12 vs 0.09 pmol/min/pmol P450) [2]. The target compound is the reduced sulfide form of the 5-O-desmethyl branch, representing a metabolite that is structurally and biosynthetically distinct from both the 5-hydroxyomeprazole sulfoxide and the omeprazole sulfide (5-methoxy) branch [3]. No other single omeprazole-related standard spans both the 5-hydroxy/5-desmethyl substitution and the sulfide oxidation state simultaneously.

drug metabolism CYP2C19 phenotyping metabolite profiling

Application Scenarios for 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol Based on Quantitative Differentiation


HPLC Impurity Profiling and System Suitability for Omeprazole Drug Products

The target compound's logP (3.2) and HBD count (2) produce distinct reversed-phase retention relative to omeprazole sulfide (logP 3.87, HBD 1) [1], enabling its use as a system suitability marker for verifying column selectivity and resolution in USP/EP omeprazole impurity methods. Its melting point of 167–169 °C (vs. 122–126 °C for the parent sulfide) provides orthogonal solid-state identity confirmation [2]. Procure this standard when implementing stability-indicating HPLC methods that must differentiate the 5-hydroxy sulfide metabolite from co-eluting 5-methoxy analogs.

Quantitative LC-MS/MS Metabolite Identification in Pharmacokinetic Studies

As the reduced sulfide form of the 5-O-desmethyl metabolic branch (Clint 0.09 pmol/min/pmol P450) [3], this compound serves as an essential authentic standard for MRM transition optimization and calibration curve construction in LC-MS/MS assays quantifying omeprazole metabolites in plasma or microsomal incubations. Its structural uniqueness—combining 5-hydroxy substitution with a sulfide moiety—enables unambiguous identification in complex biological matrices where the 5-hydroxy sulfoxide and 5-methoxy sulfide co-elute [4].

Reference Standard for ANDA Pharmaceutical Quality Control

The compound's defined CAS registry (103877-02-7) and lot-specific certificate of analysis (HPLC purity ≥98%) make it suitable for Abbreviated New Drug Application (ANDA) quality control testing. Its pharmacological inactivity as a sulfide-class metabolite (H⁺,K⁺-ATPase IC₅₀ > 100 μM class-level) [5] qualifies it as a non-active impurity marker, not a degradant that introduces additional pharmacological risk, which is critical for regulatory impurity threshold justification.

CYP2C19 Phenotyping Probe Metabolite Quantification

CYP2C19 genotype influences the ratio of 5-hydroxy to 5-O-desmethyl metabolites [6]; the target compound represents the sulfide endpoint of the 5-O-desmethyl branch. Its procurement as a pure standard enables accurate quantification of this metabolic branch in CYP2C19 phenotyping studies, where the 5-O-desmethyl sulfide:5-hydroxy sulfoxide ratio serves as a discriminant marker for poor vs. extensive metabolizer status.

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